Eicosanoyl chloride CAS number and molecular weight
Eicosanoyl chloride CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on eicosanoyl chloride, a reactive long-chain acyl chloride utilized as a key intermediate in organic synthesis. Its high reactivity makes it a valuable reagent for the introduction of the eicosanoyl group into various molecules, a critical step in the synthesis of complex lipids and pharmacologically active compounds.
Core Data Presentation
The physical and chemical properties of eicosanoyl chloride are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| CAS Number | 40140-09-8 | [1][2] |
| Molecular Formula | C₂₀H₃₉ClO | [1][2] |
| Molecular Weight | 330.98 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Pungent | |
| Purity | >99% | |
| Solubility | Soluble in organic solvents | |
| Storage | Room temperature, protect from moisture |
Experimental Protocols
Due to its reactivity, particularly its sensitivity to moisture, handling and reactions involving eicosanoyl chloride require an inert atmosphere and anhydrous conditions. Below are representative experimental protocols for its synthesis and a common application in acylation.
1. General Synthesis of Eicosanoyl Chloride from Eicosanoic Acid
This protocol is a standard method for preparing acyl chlorides from their corresponding carboxylic acids using oxalyl chloride.
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Materials:
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Eicosanoic acid
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Oxalyl chloride
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Anhydrous dichloromethane (DCM)
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N,N-Dimethylformamide (DMF) (catalytic amount)
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Nitrogen or Argon gas supply
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Round-bottom flask, condenser, magnetic stirrer, and heating mantle
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Procedure:
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In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add eicosanoic acid.
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Add anhydrous dichloromethane to dissolve the acid.
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Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) to the stirred solution at room temperature.
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Add a catalytic amount of DMF (1-2 drops) to the reaction mixture. Gas evolution (CO₂ and CO) should be observed.
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Stir the reaction mixture at room temperature for 1-2 hours or until gas evolution ceases. The reaction can be gently heated if necessary to ensure completion.
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Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.
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The resulting crude eicosanoyl chloride is typically used in the next step without further purification.
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2. Amide Synthesis via Acylation of a Primary Amine
This protocol details the reaction of eicosanoyl chloride with a primary amine to form an N-eicosanoyl amide, a common reaction in the synthesis of bioactive lipids.
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Materials:
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Eicosanoyl chloride
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Primary amine
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Anhydrous dichloromethane (DCM) or other aprotic solvent
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Triethylamine or pyridine (as a base)
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Nitrogen or Argon gas supply
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Round-bottom flask, dropping funnel, magnetic stirrer, and ice bath
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Procedure:
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In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary amine and triethylamine (1.1 equivalents) in anhydrous DCM.
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Cool the solution to 0 °C in an ice bath.
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Dissolve the crude eicosanoyl chloride in anhydrous DCM and add it to a dropping funnel.
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Add the eicosanoyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
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Quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
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Purify the crude product by column chromatography or recrystallization as needed.
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Visualizations
Diagram 1: General Workflow for Acylation
Caption: Workflow for a typical acylation reaction using eicosanoyl chloride.
Diagram 2: Role in Drug Discovery
Caption: Logical pathway from eicosanoyl chloride to a therapeutic application.
